1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol
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Overview
Description
“1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol” is a chemical compound that belongs to the benzimidazole family . It has the empirical formula C11H14N2O2 and a molecular weight of 206.24 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole ring attached to an ethanol group via an ethoxy linker . The benzimidazole ring is a fused aromatic ring system that consists of a benzene ring fused to an imidazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It has a molecular weight of 206.24 .
Scientific Research Applications
Structural Analysis and Molecular Interactions
The compound has been studied for its crystallization behavior and molecular interactions. For instance, Liu, Liu, and Yuan (2013) elucidated the crystalline structure of a related compound, highlighting π–π stacking and a three-dimensional network formed through hydrogen bonds. This provides insights into the compound's solid-state properties and potential applications in material science or pharmaceutical formulations (Liu, Liu, & Yuan, 2013).
Hydrogen Bonding and Molecular Structure
The hydrogen bonding and molecular structure of benzimidazole derivatives, including 1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol, have been extensively studied. Li, Li, Li, and Hu (2012) discussed the crystal structure of a derivative and its intermolecular hydrogen bonding, which is crucial for understanding the chemical and biological properties of these compounds (Li, Li, Li, & Hu, 2012).
Synthesis and Solubilization Studies
Taj et al. (2020) conducted a study on the synthesis of benzimidazole derivatives, including 1-(1H-benzimidazol-2-yl)ethanol, and their metal complexes. The synthesized compounds were characterized and evaluated for antioxidant potential and inhibitory activity. This study underlines the compound's significance in chemical synthesis and potential therapeutic applications (Taj et al., 2020).
Crystallography and Synthesis Methods
Ha (2012) focused on the crystallography of benzimidazole derivatives, highlighting the orientation of benzene rings and the formation of chains through hydrogen bonds. Understanding these structural aspects can be crucial for the design of new materials or drugs (Ha, 2012).
Future Directions
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and covalent binding .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Benzimidazole derivatives are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzimidazole derivatives .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the benzimidazole derivative .
Cellular Effects
Benzimidazole derivatives have been reported to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-8-4-5-9-10(6-8)13-11(12-9)7(2)14/h4-7,14H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCLPHLZPWCYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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